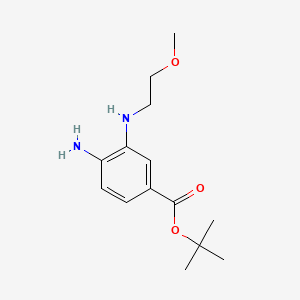
tert-Butyl 4-amino-3-((2-methoxyethyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-amino-3-((2-methoxyethyl)amino)benzoate: is an organic compound with the molecular formula C14H22N2O3. It is a derivative of benzoic acid and contains both amino and methoxyethyl groups, making it a versatile compound in organic synthesis and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-3-((2-methoxyethyl)amino)benzoate typically involves the reaction of tert-butyl 4-nitrobenzoate with 2-methoxyethylamine under controlled conditions. The nitro group is reduced to an amino group, and the resulting compound is then reacted with tert-butyl chloroformate to form the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Nitro or hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with substituted functional groups.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 4-amino-3-((2-methoxyethyl)amino)benzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study enzyme interactions and as a building block for the synthesis of enzyme inhibitors .
Medicine: The compound is investigated for its potential use in drug development, particularly as a precursor for the synthesis of anti-cancer and anti-inflammatory agents .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a reagent in various chemical processes .
Mécanisme D'action
The mechanism of action of tert-Butyl 4-amino-3-((2-methoxyethyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxyethyl groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
tert-Butyl 4-aminobenzoate: Similar structure but lacks the methoxyethyl group, making it less versatile in certain reactions.
tert-Butyl 4-(aminomethyl)benzoate: Contains an aminomethyl group instead of the methoxyethyl group, leading to different reactivity and applications.
tert-Butyl 3-((2-methoxyethyl)amino)-1-piperidinecarboxylate: A piperidine derivative with similar functional groups but different core structure, used in different applications.
Uniqueness: tert-Butyl 4-amino-3-((2-methoxyethyl)amino)benzoate is unique due to the presence of both amino and methoxyethyl groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Propriétés
Formule moléculaire |
C14H22N2O3 |
|---|---|
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
tert-butyl 4-amino-3-(2-methoxyethylamino)benzoate |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)10-5-6-11(15)12(9-10)16-7-8-18-4/h5-6,9,16H,7-8,15H2,1-4H3 |
Clé InChI |
AIGIETDJZDVTIB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)NCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-3-iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13922857.png)
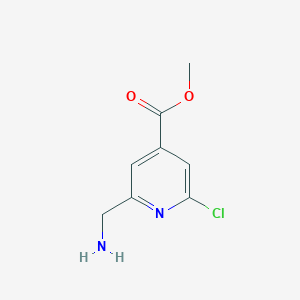

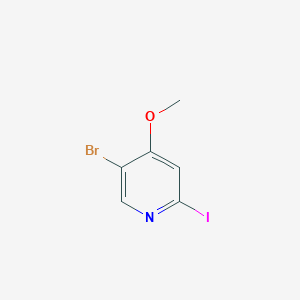
![2'-Fluoro-5'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13922876.png)

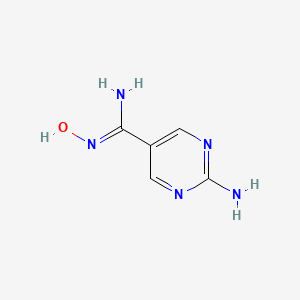
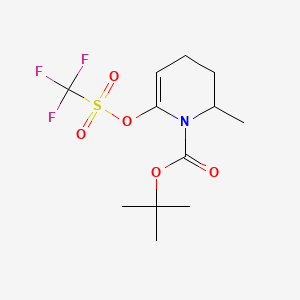
![5-[2-(Benzyloxy)phenyl]indoline](/img/structure/B13922896.png)

![5-Bromo-3-[(methylsulfonyl)methyl]-2-pyridinamine](/img/structure/B13922905.png)



